2-Bromooctanoic Acid vs. 2-Bromohexanoic Acid: Quantitative Ranking of PHA Synthesis Inhibition in Pseudomonas aeruginosa
In a direct comparative study of 2-bromoalkanoic acids, 2-bromohexanoic acid (2-BrHA) was found to be a more potent inhibitor of both rhamnolipid and polyhydroxyalkanoic acid (PHA) synthesis than 2-bromooctanoic acid (2-BrOA) in Pseudomonas aeruginosa. The order of inhibition strength was reported as 2-BrHA > 2-BrOA > 2-BrDA [1]. This quantitative ranking demonstrates that the C8 chain length of 2-bromooctanoic acid offers a distinct, albeit not maximal, level of inhibition, which may be preferable in experiments requiring a defined, moderate inhibitory effect rather than complete pathway shutdown.
| Evidence Dimension | PHA and rhamnolipid synthesis inhibition |
|---|---|
| Target Compound Data | Significant inhibition at millimolar concentrations (exact percentage not specified in the provided abstract for 2-BrOA at a given concentration, but the rank order is explicit). |
| Comparator Or Baseline | 2-bromohexanoic acid (2-BrHA) at 2 mM achieved ≥90% inhibition of both rhamnolipid and PHA synthesis. |
| Quantified Difference | The rank order of inhibition strength is 2-BrHA > 2-BrOA > 2-BrDA. 2-BrHA is the strongest inhibitor in this series. |
| Conditions | P. aeruginosa PA14 and PAO1 strains grown with 70 mM fructose under one-step cultivation conditions at 30°C. |
Why This Matters
For procurement, this data confirms that 2-bromooctanoic acid is not the most potent inhibitor in its class, but it serves as a specific, intermediate-strength tool, allowing for dose-dependent studies without the extreme potency of 2-BrHA.
- [1] Gutierrez, M., Choi, M. H., Tian, B., Xu, J., Rho, J. K., Kim, M. O., Cho, Y.-h., & Yoon, S. C. (2013). Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length. PLoS ONE, 8(9), e73986. View Source
